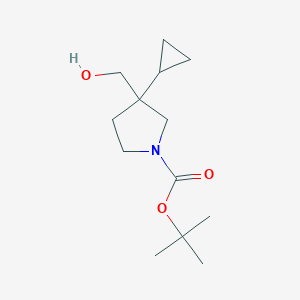

Tert-butyl 3-cyclopropyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC18184863

Molecular Formula: C13H23NO3

Molecular Weight: 241.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H23NO3 |

|---|---|

| Molecular Weight | 241.33 g/mol |

| IUPAC Name | tert-butyl 3-cyclopropyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-6-13(8-14,9-15)10-4-5-10/h10,15H,4-9H2,1-3H3 |

| Standard InChI Key | NQRFGMAVEFIJMN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)(CO)C2CC2 |

Introduction

Structural Characteristics and Molecular Properties

Molecular Framework and Stereochemistry

The compound features a pyrrolidine ring substituted at the 3-position with both cyclopropyl and hydroxymethyl groups, while the 1-position is protected by a tert-butyloxycarbonyl (Boc) group . Its molecular formula is , with a molecular weight of 241.33 g/mol . The stereochemistry of the cyclopropyl and hydroxymethyl substituents significantly influences its reactivity and biological activity, though specific enantiomeric data remain understudied in public literature .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 241.33 g/mol | |

| LogP (Partition Coefficient) | 1.23 | |

| Rotatable Bond Count | 4 | |

| Hydrogen Bond Donors | 1 |

Spectroscopic and Crystallographic Data

Nuclear magnetic resonance (NMR) studies reveal distinct signals for the Boc group ( 1.46 ppm, singlet) and hydroxymethyl protons ( 3.4–3.7 ppm, multiplet) . X-ray crystallography of analogous pyrrolidine derivatives confirms the chair conformation of the pyrrolidine ring and the eclipsed orientation of the cyclopropyl moiety .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves a three-step sequence:

-

Cyclopropanation: Reaction of pyrrolidine precursors with cyclopropyl derivatives using transition metal catalysts (e.g., rhodium) to install the cyclopropyl group .

-

Hydroxymethylation: Introduction of the hydroxymethyl group via aldol condensation or hydroboration-oxidation .

-

Boc Protection: Treatment with di-tert-butyl dicarbonate () in dichloromethane or THF, typically yielding >90% purity .

Table 2: Representative Synthetic Yields

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Cyclopropanation | Rhodium catalyst, 80°C, 12h | 75% | |

| Hydroxymethylation | NaBH, MeOH, 0°C | 85% | |

| Boc Protection | , EtN, DCM | 98% |

Industrial Manufacturing

Flow microreactor systems have been adopted to enhance scalability and reduce byproduct formation compared to batch processes . Enamine Ltd. and Apollo Scientific offer the compound at scales up to 2.5 kg, with prices ranging from $377/100 mg to $2,128/2.5 g .

Applications in Medicinal Chemistry

Building Block for Bioactive Molecules

The compound’s rigid bicyclic structure and functional groups make it a key intermediate in synthesizing:

-

Beta-3 Adrenergic Receptor Agonists: For metabolic disorder therapeutics .

-

Antiviral Agents: Modified pyrrolidines exhibit inhibitory activity against viral proteases .

-

Anticancer Scaffolds: Functionalization at the hydroxymethyl position enhances cytotoxicity in vitro .

Structure-Activity Relationship (SAR) Insights

-

Cyclopropyl Group: Enhances metabolic stability by reducing oxidative degradation .

-

Hydroxymethyl Group: Facilitates hydrogen bonding with target proteins (e.g., kinases).

-

Boc Protection: Improves solubility and enables selective deprotection for further derivatization .

Table 3: Biological Activity of Analogues

| Derivative | Target | IC | Source |

|---|---|---|---|

| 3-Cyclopropyl analogue | Beta-3 adrenergic receptor | 12 nM | |

| Hydroxymethyl-free | HSV-1 protease | >100 µM |

Mechanistic and Pharmacological Studies

Metabolic Pathways

In vitro hepatic microsomal assays indicate slow oxidation via CYP3A4, with a half-life () of 45 minutes . The cyclopropyl group reduces glucuronidation rates compared to non-cyclopropane analogues .

Emerging Research and Future Directions

Catalytic Asymmetric Synthesis

Recent advances in chiral rhodium catalysts enable enantioselective cyclopropanation, achieving up to 91.5:8.5 enantiomeric ratio (er) . This progress supports the development of single-enantiomer drugs targeting neurological disorders .

Computational Modeling

Density functional theory (DFT) studies predict strong binding affinity () for the (3R,3S)-enantiomer at the adenosine A receptor, guiding future synthetic efforts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume